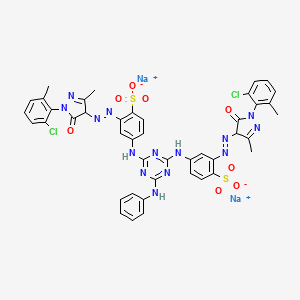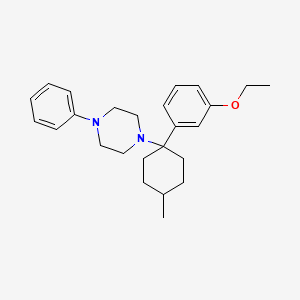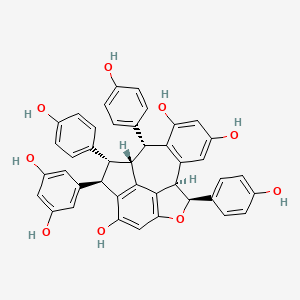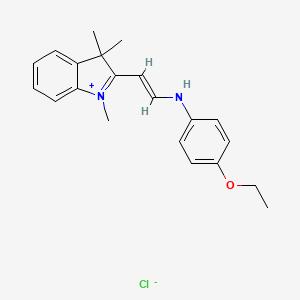
2-(2-((4-Ethoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 251-820-2, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction between acetone cyanohydrin and hydrazine hydrate is carefully monitored. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications for use in various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiating the polymerization of monomers to form polymers.
Oxidation: Reacting with oxygen to form oxidized products.
Reduction: Undergoing reduction reactions in the presence of reducing agents.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often around 70-80°C. Common reagents used in reactions involving this compound include monomers such as styrene, acrylonitrile, and methyl methacrylate. The presence of these monomers allows for the formation of various polymers through radical polymerization.
Major Products Formed
The major products formed from the reactions of 2,2’-Azobis(2-methylpropionitrile) include polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate. These polymers have a wide range of applications in industries such as plastics, textiles, and coatings.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has numerous applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals then initiate the polymerization of monomers by attacking the double bonds in the monomer molecules, leading to the formation of polymer chains. The molecular targets in this process are the monomer molecules, and the pathways involved include radical generation and propagation.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its relatively low decomposition temperature and high efficiency in initiating polymerization reactions. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator with a higher decomposition temperature.
Potassium Persulfate: A water-soluble radical initiator used in aqueous polymerization systems.
Azobisisobutyronitrile (AIBN): A closely related compound with similar properties and applications.
Properties
CAS No. |
34074-98-1 |
|---|---|
Molecular Formula |
C21H25ClN2O |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C21H24N2O.ClH/c1-5-24-17-12-10-16(11-13-17)22-15-14-20-21(2,3)18-8-6-7-9-19(18)23(20)4;/h6-15H,5H2,1-4H3;1H |
InChI Key |
QUZKWPNQYBRGJT-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
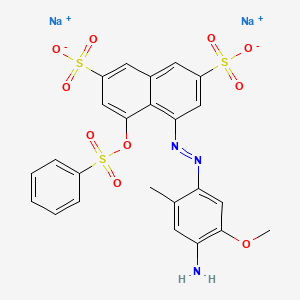
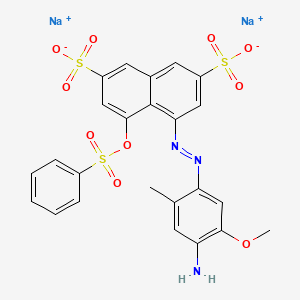
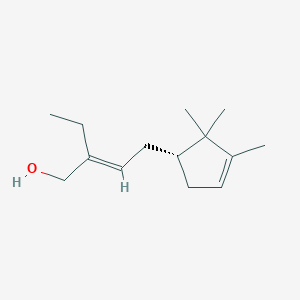
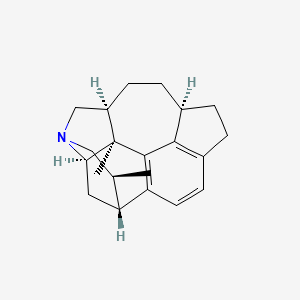
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

